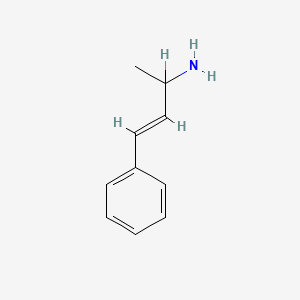

4-phenylbut-3-en-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-phenylbut-3-en-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9H,11H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVUUOXSCVQZQG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53309-95-8 | |

| Record name | 3-Buten-2-amine, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053309958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Stereoisomers of 4-phenylbut-3-en-2-amine: A Comparative Analysis of (E) and (Z) Configurations

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical analysis of the (E) and (Z) isomers of 4-phenylbut-3-en-2-amine, a norepinephrine-dopamine releasing agent with potential applications in neuroscience and pharmacology.[1] While both stereoisomers exhibit activity as monoamine releasing agents, their distinct spatial arrangements are anticipated to confer unique properties in terms of synthesis, spectroscopic signature, and biological potency. This document serves as a comprehensive resource, detailing stereoselective synthetic strategies, methods for spectroscopic differentiation, and a discussion of the potential implications of their stereochemistry on reactivity and biological function.

Introduction to (E)- and (Z)-4-phenylbut-3-en-2-amine

(E)- and (Z)-4-phenylbut-3-en-2-amine are geometric isomers, differing in the orientation of the substituents around the carbon-carbon double bond. The (E) isomer (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides of the double bond, while the (Z) isomer (from the German zusammen, meaning together) has them on the same side. According to the Cahn-Ingold-Prelog priority rules, the phenyl group and the carbon bearing the amine group are the higher priority substituents on their respective carbons of the double bond.[2]

The biological activity of these compounds as norepinephrine-dopamine releasing agents underscores the importance of stereochemical purity in drug development.[1] Subtle differences in the three-dimensional structure of each isomer can lead to significant variations in their interaction with biological targets, affecting their efficacy and side-effect profiles. Therefore, the ability to selectively synthesize and definitively characterize each isomer is of paramount importance.

Stereoselective Synthesis Strategies

The synthesis of stereochemically pure (E)- and (Z)-allylic amines is a well-established field in organic chemistry, with several methods that can be adapted for the preparation of the target compounds.[3][4][5] A common and versatile precursor for the synthesis of 4-phenylbut-3-en-2-amine is (E)-4-phenylbut-3-en-2-one, also known as benzalacetone.[6][7][8]

Synthesis of the Precursor: (E)-4-phenylbut-3-en-2-one

(E)-4-phenylbut-3-en-2-one can be readily synthesized via a Claisen-Schmidt condensation between benzaldehyde and acetone in the presence of a base, such as sodium hydroxide.[7]

Experimental Protocol: Synthesis of (E)-4-phenylbut-3-en-2-one

-

To a stirred solution of benzaldehyde (1.0 eq) and acetone (2.0 eq) in ethanol at room temperature, add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise.

-

Maintain the temperature below 30°C during the addition.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure (E)-4-phenylbut-3-en-2-one.[7]

Stereoselective Synthesis of (E)-4-phenylbut-3-en-2-amine

The (E) configuration of the starting material, (E)-4-phenylbut-3-en-2-one, can be retained during the conversion to the amine through a reductive amination process.

Experimental Protocol: Synthesis of (E)-4-phenylbut-3-en-2-amine

-

Dissolve (E)-4-phenylbut-3-en-2-one (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (E)-4-phenylbut-3-en-2-amine.

dot graph synth_E_isomer { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

precursor [label="(E)-4-phenylbut-3-en-2-one"]; reagents [label="NH4OAc, NaBH3CN\nMethanol", shape=ellipse, fillcolor="#FFFFFF"]; product [label="(E)-4-phenylbut-3-en-2-amine"];

precursor -> reagents [arrowhead=none]; reagents -> product;

caption [label="Synthesis of (E)-isomer", shape=plaintext, fontcolor="#5F6368"]; }

Stereoselective Synthesis of (Z)-4-phenylbut-3-en-2-amine

The synthesis of the (Z)-isomer requires a strategy that allows for the inversion of the double bond geometry or starts from a precursor with the desired (Z) configuration. One approach involves the stereoselective reduction of an ynone precursor. The synthesis of 4-phenylbut-3-yn-2-one has been reported and can serve as a key intermediate.[9]

Experimental Protocol: Synthesis of (Z)-4-phenylbut-3-en-2-amine

-

Step 1: Synthesis of 4-phenylbut-3-yn-2-one. This can be achieved through the Sonogashira coupling of phenylacetylene with acetyl chloride in the presence of a palladium catalyst.[9]

-

Step 2: Stereoselective reduction of the ynone to the (Z)-enone. The reduction of the triple bond to a (Z)-double bond can be accomplished using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

-

Step 3: Reductive amination of the (Z)-enone. The resulting (Z)-4-phenylbut-3-en-2-one can then be subjected to reductive amination as described for the (E)-isomer to yield (Z)-4-phenylbut-3-en-2-amine.

An alternative approach for the stereoselective synthesis of (Z)-allylic amines involves palladium-catalyzed reactions of specific vinyl carbonates, which have been shown to favor the formation of the (Z)-isomer with high selectivity.[3]

dot graph synth_Z_isomer { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

precursor [label="4-phenylbut-3-yn-2-one"]; reduction [label="H2, Lindlar's catalyst", shape=ellipse, fillcolor="#FFFFFF"]; enone [label="(Z)-4-phenylbut-3-en-2-one"]; amination [label="NH4OAc, NaBH3CN\nMethanol", shape=ellipse, fillcolor="#FFFFFF"]; product [label="(Z)-4-phenylbut-3-en-2-amine"];

precursor -> reduction [arrowhead=none]; reduction -> enone; enone -> amination [arrowhead=none]; amination -> product;

caption [label="Synthesis of (Z)-isomer", shape=plaintext, fontcolor="#5F6368"]; }

Spectroscopic Differentiation of (E) and (Z) Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between (E) and (Z) isomers.[10][11][12] The key parameters for differentiation are the coupling constants (J-values) between the vinylic protons and the chemical shifts of the protons and carbons in proximity to the double bond.

¹H NMR Spectroscopy

-

Coupling Constants: The vicinal coupling constant (³J) between the two protons on the double bond is the most definitive indicator of stereochemistry. For the (E)-isomer, the protons are in a trans relationship, which typically results in a larger coupling constant (³J ≈ 12-18 Hz). In contrast, the cis relationship of the protons in the (Z)-isomer leads to a smaller coupling constant (³J ≈ 6-12 Hz).[11]

-

Chemical Shifts: The chemical shifts of the vinylic protons and the allylic protons will also differ between the two isomers due to the different anisotropic effects of the phenyl group and the amine-bearing carbon. In the (E)-isomer, the vinylic proton closer to the phenyl group will likely be shifted further downfield compared to the corresponding proton in the (Z)-isomer.

¹³C NMR Spectroscopy

The chemical shifts of the carbons in the double bond and the allylic carbon will also be different for the (E) and (Z) isomers. These differences, although sometimes small, can be used in conjunction with ¹H NMR data to confirm the stereochemical assignment.

Nuclear Overhauser Effect (NOE) Spectroscopy

2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide unambiguous proof of stereochemistry. For the (Z)-isomer, a through-space correlation (NOE) would be expected between the vinylic proton and the protons of the methyl group attached to the amine-bearing carbon. This correlation would be absent or much weaker in the (E)-isomer.

| Spectroscopic Parameter | Expected Value for (E)-isomer | Expected Value for (Z)-isomer | Reference |

| ¹H NMR | |||

| Vinylic ³J(H,H) | ~12-18 Hz | ~6-12 Hz | [11] |

| 2D NMR | |||

| NOESY Correlation | Weak or absent between vinylic H and allylic CH₃ | Strong between vinylic H and allylic CH₃ | [12] |

Stability and Reactivity

The relative thermodynamic stability of the (E) and (Z) isomers is an important consideration. Generally, for disubstituted alkenes, the (E)-isomer is more stable than the (Z)-isomer due to reduced steric strain between the substituents. This difference in stability can influence the equilibrium of isomerization reactions and the product distribution in non-stereoselective syntheses.

The reactivity of the isomers may also differ. The different spatial arrangement of the functional groups can affect the accessibility of the amine and the double bond to reagents, potentially leading to different reaction rates and product profiles in subsequent transformations.

Biological Activity

As previously mentioned, both (E)- and (Z)-4-phenylbut-3-en-2-amine are reported to be norepinephrine-dopamine releasing agents.[1] However, it is highly probable that the two isomers will exhibit different potencies and selectivities for the dopamine and norepinephrine transporters. The precise three-dimensional shape of a molecule is critical for its binding to a protein target. The different spatial arrangement of the phenyl ring and the amine group in the (E) and (Z) isomers will result in distinct pharmacophores, leading to differential interactions with the binding sites of the transporters. Further pharmacological studies are required to elucidate the specific activity of each pure isomer.

Conclusion

The (E) and (Z) isomers of 4-phenylbut-3-en-2-amine represent a compelling case study in the importance of stereochemistry in medicinal chemistry. This guide has outlined rational, stereoselective synthetic routes to access each isomer in high purity, starting from the readily available precursor (E)-4-phenylbut-3-en-2-one. Furthermore, a clear and definitive strategy for their spectroscopic differentiation, primarily using NMR spectroscopy, has been presented. The anticipated differences in stability, reactivity, and, most importantly, biological activity highlight the necessity for the careful and unambiguous synthesis and characterization of each stereoisomer in drug discovery and development programs.

References

- Stereoselective and Versatile Preparation of Tri- and Tetrasubstituted Allylic Amine Scaffolds under Mild Conditions. Journal of the American Chemical Society.

- Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines. Chemistry – A European Journal.

- Stereoselective Routes to E and Z Straight-Chain Primary Allylic Amines. Taylor & Francis Online.

- Selective Transformations of Allylic Compounds and Enol Deriv

- Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry.

- 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Organic Syntheses.

- Phenylbutenamine. Wikipedia.

- Mechanistic dichotomy in the solvent dependent access to E vs.

- Mechanistic dichotomy in the solvent dependent access to E vs.

- Method of producing (e)-4-phenyl-3-buten-2-one.

- Method of producing (e)-4-phenyl-3-buten-2-one.

- Spectroscopic Characterization Of e- And z-phenylmethanimine. IDEALS.

- How can the E and Z isomers be distinguished

- 3-Buten-2-amine, 4-phenyl-. PubChem.

- Organic CHEMISTRY. TSI Journals.

- How NMR Helps Identify Isomers in Organic Chemistry?

- Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s). MDPI.

- Synthesis of 4-phenylbut-3-yn-2-one (118g) from phenylacetylene (194a).

- NMR Spectroscopic and Computational analysis of E /Z Isomerism in Imines Derived

- Synthesis of 4-phenyl-3-buten-2-ol. PrepChem.com.

- Solvent dependent access to E vs. Z-allylic amines.

- (E)-4-Phenylbut-3-en-2-amine. BLDpharm.

- IM spectrum of the E-and Z-isomer of ethyl cinnamate derivatives E-1...

- Chromoselective access to Z- or E- allylated amines and heterocycles by a photocatalytic allylation reaction.

- Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Compar

- Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society.

- Chromoselective access to Z- or E- allylated amines and heterocycles by a photocatalytic allyl

- E–Z not

- Electrochemical Synthesis of Allylic Amines

Sources

- 1. Phenylbutenamine - Wikipedia [en.wikipedia.org]

- 2. E–Z notation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 8. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. benchchem.com [benchchem.com]

4-phenylbut-3-en-2-amine CAS number and synonyms

Executive Summary & Core Identity

4-Phenylbut-3-en-2-amine (also known as Phenylbutenamine) is an unsaturated arylalkylamine structurally related to amphetamine and phenethylamine. Characterized by a styryl group attached to an ethylamine backbone, it serves as a critical probe in neuropharmacology for understanding the steric requirements of monoamine transporter binding sites.

Unlike its saturated analog (4-phenylbutan-2-amine), the presence of the C3-C4 double bond restricts conformational flexibility, creating a rigidified pharmacophore useful for studying stereoselective interactions with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Chemical Identification Table

| Attribute | Detail |

| CAS Number | 51616-91-2 (Generic/Unspecified)53309-95-8 (Unspecified salt/isomer)2089544-97-6 ((R)-isomer) |

| IUPAC Name | (E)-4-phenylbut-3-en-2-amine |

| Common Synonyms | Phenylbutenamine; 1-Methyl-3-phenylallylamine; Styrylmethylamine; |

| Research Codes | PAL-881 ((E)-isomer); PAL-893 ((Z)-isomer) |

| Molecular Formula | |

| Molecular Weight | 147.22 g/mol |

| SMILES | CC(N)C=Cc1ccccc1 |

| InChI Key | QPVUUOXSCVQZQG-UHFFFAOYSA-N |

Chemical Properties & Structural Analysis[1][2][3]

The compound exists as two geometric isomers, (E) (trans) and (Z) (cis), due to the alkene double bond. The (E)-isomer is thermodynamically more stable and is the predominant product in standard synthesis routes derived from naturally occurring trans-cinnamaldehyde or benzylideneacetone.

-

Physical State: Colorless to pale yellow oil (free base); white crystalline solid (HCl salt).

-

Solubility: Free base is soluble in organic solvents (DCM, MeOH, Et2O); insoluble in water. Hydrochloride salt is water-soluble.

-

Stability: The alkene moiety makes it susceptible to oxidation and polymerization if exposed to light or air for prolonged periods. Storage under inert gas (Argon/Nitrogen) at -20°C is recommended.

Structural Comparison: Rigid vs. Flexible Analogs

The scientific value of 4-phenylbut-3-en-2-amine lies in its rigidity compared to amphetamine.

-

Amphetamine: Highly flexible ethyl chain; free rotation allows multiple binding conformations.

-

4-Phenylbut-3-en-2-amine: The double bond locks the phenyl ring and amine group into a specific planar relationship, reducing entropy penalty upon binding to transporters.

Synthesis & Manufacturing Protocols

Method A: Reductive Amination of Benzylideneacetone

This is the industry-standard route for laboratory-scale synthesis due to the availability of the precursor, Benzylideneacetone (4-phenyl-3-buten-2-one).

Reaction Logic:

Direct reductive amination preserves the double bond while converting the ketone to an amine. Sodium cyanoborohydride (

Protocol:

-

Reagents: Benzylideneacetone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol (Solvent).

-

Procedure:

-

Dissolve Benzylideneacetone and Ammonium Acetate in dry Methanol.

-

Stir at room temperature for 1 hour to facilitate imine formation.

-

Slowly add Sodium Cyanoborohydride.

-

Stir for 24-48 hours.

-

Quench: Acidify with concentrated HCl (to decompose excess hydride), then basify with NaOH to pH > 12.

-

Extraction: Extract with Dichloromethane (DCM) x3.

-

Purification: Flash column chromatography (Silica gel; MeOH/DCM gradient).

-

Method B: Oximation and Reduction (Historical Route)

-

Step 1: Reaction of Benzylideneacetone with Hydroxylamine HCl to form the oxime.

-

Step 2: Reduction of the oxime using Zinc dust in Acetic Acid or

(careful temperature control required to avoid reducing the alkene).

Synthesis Workflow Diagram

Figure 1: Selective synthesis pathway via reductive amination, highlighting the necessity of avoiding alkene hydrogenation.

Pharmacological Profile

Mechanism of Action

4-Phenylbut-3-en-2-amine acts primarily as a Monoamine Releasing Agent (MRA) .[1] It functions as a substrate for monoamine transporters, entering the presynaptic neuron and displacing neurotransmitters from storage vesicles (VMAT2 interaction), causing non-exocytotic release into the synaptic cleft.

-

Selectivity: It exhibits activity at both the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Potency: Generally exhibits lower potency than amphetamine but provides higher selectivity for NET over DAT in certain isomeric forms.

Isomer Activity (PAL Series)

Research by the National Institute on Drug Abuse (NIDA) and RTI International has characterized the specific isomers:

-

PAL-881 ((E)-isomer):

-

Acts as a Norepinephrine-Dopamine Releasing Agent (NDRA).[1]

-

Stereochemistry at the chiral center (R vs S) significantly affects potency.

-

-

PAL-893 ((Z)-isomer):

-

Also an NDRA but with a distinct binding profile due to the cis-geometry.

-

Pharmacological Flow Diagram

Figure 2: Pharmacological interaction profile showing primary targets (DAT/NET) and downstream effects.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. |

| Skin Corrosion | Causes skin irritation/burns (Amine nature). | Wear nitrile gloves and lab coat. |

| Eye Damage | Causes serious eye irritation. | Wear safety goggles. |

Storage:

-

Store in a cool, dry place away from oxidizing agents.

-

Hygroscopic (if salt form); keep tightly sealed.

References

-

PubChem. 3-Buten-2-amine, 4-phenyl- Compound Summary.[2][3][4] National Library of Medicine.[3] Available at: [Link]

-

Blough, B. E., et al. (2016). The biogenic amine transporter activity of vinylogous amphetamine analogs.[1] MedChemComm, 7(8), 1657–1663.[1] (Discusses PAL-881/PAL-893).[1]

Sources

- 1. Phenylbutenamine - Wikipedia [en.wikipedia.org]

- 2. (2R)-4-phenylbut-3-en-2-amine | C10H13N | CID 12063802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Buten-2-amine, 4-phenyl- | C10H13N | CID 6442398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Phenylbut-3-yn-2-amine | C10H11N | CID 15728382 - PubChem [pubchem.ncbi.nlm.nih.gov]

Vinylogous Amphetamine Analogs: A Technical Guide to Medicinal Chemistry and Pharmacology

Part 1: Introduction & Chemical Scope[1]

The Concept of Vinylogy in Psychostimulants

In medicinal chemistry, vinylogy refers to the transmission of electronic effects through a conjugated

While amphetamine is a rigid pharmacological standard, its vinylogous analogs represent a critical expansion of the chemical space. This modification alters the distance and electronic communication between the lipophilic aromatic binding element and the protonatable nitrogen, profoundly impacting affinity for Monoamine Transporters (MATs).

The Core Scaffold

The primary subject of this guide is the phenylbutenamine class.

-

Parent Structure: Amphetamine (

-methylphenethylamine). -

Vinylogous Analog: 1-methyl-3-phenylprop-2-enylamine (IUPAC: 4-phenylbut-3-en-2-amine).[1]

This scaffold introduces two critical stereochemical features:

-

Chirality at

: Like amphetamine, the (S)-enantiomer typically retains the highest potency at dopamine transporters. -

Alkene Geometry: The double bond creates

and

Part 2: Structure-Activity Relationships (SAR)[3]

The vinylogous extension is not merely a "spacer"; it acts as a rheostat for selectivity between the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

The Selectivity Switch

Standard amphetamines are primarily DAT/NET releasers. Extending the conjugation often increases SERT affinity.

-

Amphetamine: High DAT/NET, Low SERT.

-

Vinylogous Analog (S-6): Balanced DAT/SERT release.

-

Mechanism: The extended

-system increases lipophilicity and alters the vector of the phenyl ring, allowing the molecule to occupy the larger hydrophobic pocket of SERT more effectively than the parent amphetamine.

The 5-HT2A Safety Valve

A major risk with SERT-active amphetamines (e.g., MDMA, fenfluramine) is valvulopathy or hallucinations mediated by 5-HT2A/2B receptor agonism .

-

Crucial Insight: Vinylogous analogs like (1S,3E)-1-methyl-4-phenyl-but-3-enylamine (Compound S-6) retain potent DAT/SERT releasing activity but exhibit negligible affinity for 5-HT2A receptors .[2][3]

-

Implication: This creates a "sweet spot" for treating substance use disorders—providing dopaminergic support (to prevent withdrawal) and serotonergic tone (to blunt reward/craving) without the psychotomimetic or cardiotoxic liabilities of direct receptor agonists.

Stereochemical Imperatives

-

Isomer: The

-isomer is thermodynamically more stable and generally more potent at MATs. -

Chirality: The

-configuration at the amine-bearing carbon is essential for substrate translocation. The

Part 3: Visualizing the Logic

SAR Decision Tree

Figure 1: SAR decision tree illustrating the pharmacological consequences of vinylogous modification.

Part 4: Chemical Synthesis[6][7]

Synthesis of vinylogous amphetamines requires stereocontrol over both the alkene geometry and the chiral center. The "Decker Route" (adapted from MedChemComm 2016) is the industry standard for producing high-purity (S)-isomers.

Retrosynthetic Analysis

The target (S,E)-4-phenylbut-3-en-2-amine is disconnected into:

-

Chiral Amine Source: (S)-3-butyn-2-amine (derived from (R)-3-butyn-2-ol).

-

Aromatic Coupler: Iodobenzene.

-

Transformation: Sonogashira coupling followed by stereoselective reduction.

Detailed Protocol: Synthesis of (S,E)-S-6

Step 1: Chiral Inversion (Mitsunobu-type or Sulfonate Displacement)

Objective: Convert commercially available (R)-3-butyn-2-ol to (S)-3-butyn-2-amine.

-

Activation: React (R)-3-butyn-2-ol with

-toluenesulfonyl chloride (TsCl) in pyridine/DCM to form the tosylate. -

Displacement: Treat the tosylate with sodium azide (

) in DMF at 60°C. Note: This proceeds via -

Reduction: Reduce the azide to the amine using Staudinger conditions (

,-

Yield: ~60-70% over 3 steps.

-

Checkpoint: Verify optical rotation to ensure enantiopurity.

-

Step 2: Sonogashira Coupling

Objective: Attach the phenyl ring.[4]

-

Reagents: (S)-3-butyn-2-amine, Iodobenzene,

(3 mol%), CuI (1 mol%), -

Conditions: Stir in THF under argon at room temperature for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (SiO2, DCM/MeOH/NH4OH).

-

Product: (S)-4-phenyl-3-butyn-2-amine.[1]

Step 3: Stereoselective Reduction to (E)-Alkene

Objective: Reduce the internal alkyne to the trans-alkene.

-

Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride). Why? Red-Al specifically reduces propargylic amines to (E)-allylic amines via a cyclic aluminate intermediate.

-

Procedure:

-

Dissolve alkyne in anhydrous Toluene at 0°C.

-

Add Red-Al (65% in toluene) dropwise.

-

Allow to warm to RT, then heat to 60°C for 2 hours.

-

-

Quench: Cool to 0°C. Carefully add 1M NaOH (exothermic!).

-

Isolation: Extract with ether, dry over

, and convert to HCl salt for crystallization.

Synthesis Workflow Diagram

Figure 2: Stereoselective synthesis pathway for (S,E)-vinylogous amphetamines.

Part 5: Pharmacological Profiling (In Vitro)

To validate the "hybrid" releaser profile, the following assay protocol is required.

Protocol: Synaptosomal Release Assay

Objective: Determine if the compound acts as a substrate (releaser) or a blocker (reuptake inhibitor).

-

Tissue Preparation:

-

Rapidly decapitate male Sprague-Dawley rats.

-

Dissect Striatum (for DAT) and Prefrontal Cortex (for NET/SERT).

-

Homogenize in ice-cold 0.32M sucrose buffer.

-

Centrifuge (1000g x 10 min); keep supernatant (synaptosomes).

-

-

Pre-loading:

-

Incubate synaptosomes with radiolabeled substrate (

or -

Critical Step: Wash twice to remove extracellular radioligand.

-

-

Release Phase:

-

Resuspend pre-loaded synaptosomes in buffer.

-

Add test compound (Vinylogous analog) at varying concentrations (1 nM - 10

M). -

Incubate for 5-30 minutes.

-

-

Quantification:

-

Stop reaction by rapid filtration (GF/B filters).

-

Measure retained radioactivity via liquid scintillation counting.

-

Data Analysis: A decrease in retained radioactivity (compared to baseline) indicates release .

-

Control: Use Reserpine (vesicular depleter) and specific uptake blockers (GBR12909 for DAT) to distinguish mechanism.

-

Data Interpretation Table

| Compound Class | DAT Release ( | SERT Release ( | 5-HT2A Activity | Clinical Potential |

| d-Amphetamine | High (<50 nM) | Negligible | None | ADHD (Abuse Liability) |

| MDMA | Moderate | High | Agonist | PTSD (Neurotoxicity risk) |

| Vinylogous (S-6) | High (~60 nM) | High (~100 nM) | Inactive | SUD Treatment (Low Abuse) |

References

-

Decker, A. M., Partilla, J. S., Baumann, M. H., Rothman, R. B., & Blough, B. E. (2016). The biogenic amine transporter activity of vinylogous amphetamine analogs.[3] MedChemComm, 7(8), 1657–1663. Link

-

Blough, B. E., et al. (2019). Vinylogous phenethylamines as neurotransmitter releasers. U.S. Patent 10,899,699.[1] Link

- Baumann, M. H., et al. (2011). An integrated in vitro and in vivo screening strategy for the discovery of new medications for drug addiction. NIDA Research Monograph.

-

Simoni, D., et al. (2005). Vinylogous amide analogs of methylphenidate: Synthesis and activity at monoamine transporters.[5] Bioorganic & Medicinal Chemistry Letters, 15(12), 3044-3047. Link

Sources

- 1. Phenylbutenamine - Wikipedia [en.wikipedia.org]

- 2. The biogenic amine transporter activity of vinylogous amphetamine analogs - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. The biogenic amine transporter activity of vinylogous amphetamine analogs - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Vinylogous amide analogs of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacology of Phenylbutenamine Derivatives: A Technical Guide to Vinylogous Amphetamine Analogs

Executive Summary & Structural Rationale

The development of novel monoamine releasing agents (MRAs) is a critical vector in neuropharmacological research, particularly for identifying therapeutics with reduced abuse liability compared to classical psychostimulants. Phenylbutenamine (4-phenylbut-3-en-2-amine) and its derivatives represent a highly specialized class of MRAs known as vinylogous amphetamine analogs [1].

As a Senior Application Scientist navigating the structural design of these compounds, the core causality behind their synthesis lies in spatial manipulation. Classical amphetamine is a rigid, compact molecule that acts as a highly potent, non-selective releaser, leading to significant dopaminergic abuse liability. By inserting a vinyl group (–CH=CH–) between the aromatic phenyl ring and the alkylamine side chain, we extend the molecule's length. This "vinylogous extension" probes the volumetric limits of the biogenic amine transporter (BAT) binding pockets. Causally, this structural elongation reduces the overall binding affinity compared to amphetamine but introduces a critical variable: stereochemistry. The (E) and (Z) stereoisomers dictate the molecule's steric bulk and dihedral angles, allowing us to fine-tune the selectivity between the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT) [2].

Pharmacodynamics & Transporter Interactions

Phenylbutenamines function as substrate-type releasers rather than simple reuptake inhibitors. While reuptake inhibitors (like cocaine) merely block the transporter pore, substrate-type releasers actively bind to the orthosteric site, are translocated into the presynaptic terminal, and disrupt vesicular storage [3].

The stereochemistry of the vinyl group profoundly impacts transporter affinity. The (E)-alkene configuration generally exhibits less steric hindrance than the (Z)-alkene, allowing for deeper insertion into the DAT and SERT binding pockets. Consequently, (E)-isomers typically demonstrate higher potency. For instance, the analog S-6 ((1S,3E)-1-Methyl-4-phenyl-but-3-enylamine) acts as a potent dual DA/5-HT releaser, a profile highly sought after for treating stimulant use disorders because concurrent serotonin release attenuates the rewarding effects of dopamine spikes [1].

Quantitative Transporter Data

The following table summarizes the half-maximal effective concentration (EC₅₀) values for key phenylbutenamine derivatives across biogenic amine transporters. Lower values indicate higher potency for inducing neurotransmitter efflux.

| Compound | Stereochemistry | Transporter Target | EC₅₀ (nM) | Pharmacological Profile |

| PAL-881 | (3E)-phenylbutenamine | NET | 308 | NDRA (Norepinephrine-Dopamine Releasing Agent) |

| PAL-881 | (3E)-phenylbutenamine | DAT | 666 | NDRA |

| PAL-893 | (3Z)-phenylbutenamine | NET | 301 | NDRA |

| PAL-893 | (3Z)-phenylbutenamine | DAT | 1114 | NDRA (Lower DAT potency due to steric clash) |

| S-6 | (1S,3E)-derivative | SERT | 40 | Potent Dual DA/5-HT Releaser |

| S-6 | (1S,3E)-derivative | NET | 138 | Potent Dual DA/5-HT Releaser |

| S-6 | (1S,3E)-derivative | DAT | 206 | Potent Dual DA/5-HT Releaser |

(Data synthesized from Decker et al., 2016[1] and standard MRA pharmacological profiles [4])

Mechanistic Signaling Pathway: Transporter Reversal

To understand the efficacy of phenylbutenamines, one must map the sequence of transporter reversal. When the derivative binds to DAT or NET, it is transported inward, exchanging places with an intracellular monoamine molecule. Once inside the cytosol, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular proton gradient. This forces stored neurotransmitters out of the vesicle and into the cytosol. The resulting high intracellular concentration of neurotransmitters forces the plasma membrane transporters to operate in reverse, causing massive, non-vesicular efflux into the synaptic cleft.

Mechanistic pathway of substrate-type monoamine release via transporter reversal.

Experimental Validation: In Vitro Synaptosome Release Assays

To accurately quantify the releasing properties of phenylbutenamine derivatives, we utilize rat brain synaptosomes rather than simple transfected cell lines. The causality here is critical: synaptosomes are isolated nerve terminals that maintain the endogenous electrochemical gradients and intact vesicular machinery (VMAT2) necessary to distinguish a true substrate-type releaser from a mere reuptake inhibitor.

Self-Validating Protocol: Synaptosomal Neurotransmitter Efflux Assay

This protocol is designed as a self-validating system. It incorporates a strict temperature control (4°C vs. 37°C) to ensure that the observed efflux is entirely dependent on active, carrier-mediated transport rather than non-specific membrane disruption (which would occur at both temperatures).

Step 1: Tissue Preparation

-

Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT assays) or prefrontal cortex (for NET/SERT assays).

-

Homogenize the tissue in ice-cold 0.32 M sucrose to preserve osmotic balance.

-

Centrifuge at 1,000 × g to remove cellular debris, then centrifuge the supernatant at 12,000 × g to isolate the synaptosomal pellet (P2 fraction).

Step 2: Isotope Pre-Loading

-

Resuspend the P2 pellet in oxygenated Krebs-phosphate buffer.

-

Incubate the synaptosomes with 9 nM [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin for 30 minutes at 37°C. This allows the transporters to actively load the radiolabeled neurotransmitters into the vesicles.

Step 3: Ligand Incubation & Internal Controls

-

Aliquot the pre-loaded synaptosomes into test tubes containing varying concentrations of the phenylbutenamine derivative (e.g., 1 nM to 10,000 nM).

-

Self-Validation Control: Run a parallel set of tubes strictly at 4°C. Because BAT transport is temperature-dependent, any release at 4°C indicates the drug is acting as a membrane solvent/disruptor (false positive). True releasers will only show efficacy at 37°C.

Step 4: Rapid Filtration (Reaction Termination)

-

After exactly 5 minutes of incubation, terminate the reaction by adding ice-cold buffer.

-

Rapidly filter the mixture through Whatman GF/B glass fiber filters using a cell harvester. The filters trap the intact synaptosomes (retaining unreleased[³H]neurotransmitter), while the released neurotransmitter washes through.

Step 5: Quantification

-

Transfer the filters to vials, add liquid scintillation cocktail, and quantify the remaining radioactivity using a liquid scintillation counter.

-

Calculate efflux as a percentage of total pre-loaded radioactivity to determine the EC₅₀.

Step-by-step workflow for in vitro synaptosome neurotransmitter release assays.

Therapeutic Implications

The pharmacological tuning of phenylbutenamine derivatives holds significant promise. By extending the alkyl chain with a vinyl group, researchers have successfully decoupled the potent dopaminergic release seen in amphetamines from the dangerous 5-HT₂B receptor agonism seen in older serotonergic drugs like fenfluramine (which caused cardiac valvulopathy). Compounds like the (1S,3E)-derivative (S-6) demonstrate that it is possible to achieve robust, dual DA/5-HT release without 5-HT₂ receptor activity, providing a highly viable lead scaffold for developing addiction pharmacotherapies and novel antidepressants[1].

References

-

Decker AM, Partilla JS, Baumann MH, Rothman RB, Blough BE. (2016). "The biogenic amine transporter activity of vinylogous amphetamine analogs". MedChemComm, 7(8): 1657–1663. Available at:[Link]

-

Blough B. (2008). "Dopamine-releasing agents". In Trudell ML, Izenwasser S (eds.). Dopamine Transporters: Chemistry, Biology and Pharmacology. Hoboken [NJ]: Wiley. pp. 305–320. Available at:[Link]

-

Wikipedia Contributors. (2024). "Phenylbutenamine". Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Wikipedia Contributors. (2024). "Monoamine releasing agent". Wikipedia, The Free Encyclopedia. Available at:[Link]

Introduction: The Nitrogen Pharmacophore & The Chiral Switch

Title: Precision Engineering of Chiral Amine Building Blocks: A Strategic Guide for MedChem and Process Scale-Up

In modern drug discovery, the chiral amine is not merely a functional group; it is the dominant architectural motif.[1] Over 40% of small-molecule active pharmaceutical ingredients (APIs) contain a chiral amine. The transition from racemic switches to de novo asymmetric synthesis has shifted the industry standard. We no longer rely on wasteful classical resolution (crystallization of diastereomeric salts), which is capped at a theoretical 50% yield.

Instead, we prioritize Asymmetric Synthesis —specifically Biocatalysis and Auxiliary-directed methods—to access high-value building blocks like

Biocatalysis: The Transaminase Revolution

The most scalable route to chiral amines today is the use of

Mechanistic Insight: The Ping-Pong Bi-Bi Cycle

The reaction is reversible. To drive high conversion, one must displace the equilibrium.

-

The Challenge: The equilibrium constant (

) is often near 1. -

The Solution: Use an amine donor that generates a volatile or unstable coproduct.

-

Isopropylamine (IPA): Generates acetone (volatile, removable by sweep gas).

-

o-xylylenediamine:[2] Generates an isoindole byproduct that spontaneously polymerizes/precipitates, driving the reaction forward (kinetic trap).

-

Visualization: Transaminase Catalytic Cycle

The following diagram illustrates the PLP-dependent mechanism and the critical equilibrium shift.

Caption: The Ping-Pong Bi-Bi mechanism of

Protocol A: Transaminase Screening & Scale-Up

Target: Synthesis of (R)-1-phenylethylamine analogs.

Reagents:

-

Codexis or equivalent Transaminase Screening Kit (ATA-113, etc.)

-

Amine Donor: Isopropylamine (IPA) or Alanine (with LDH/GDH recycling system).

Step-by-Step Methodology:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP. Note: PLP is light-sensitive; wrap containers in foil.

-

Substrate Solution: Dissolve the prochiral ketone (50 mg) in DMSO (5% v/v final concentration). High DMSO kills enzyme activity; do not exceed 10-15%.

-

Reaction Initiation:

-

Add enzyme powder (5-10 mg) to the buffer.

-

Add Isopropylamine (1 M stock, adjusted to pH 7.5). Crucial: Unadjusted IPA will spike pH to >11 and denature the enzyme immediately.

-

Add substrate solution.

-

-

Incubation: Shake at 30°C / 250 rpm for 24 hours. Open vessels (with breathable seals) are preferred if using IPA to allow acetone evaporation.

-

Workup: Acidify to pH < 2 with 6N HCl to protonate the amine (solubilizing it in water) and precipitate the enzyme. Wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH > 12 with NaOH, extract amine into DCM.

Chemo-Catalysis: The Ellman Auxiliary

For substrates where enzymes fail (e.g., bulky steric hindrance or lack of enzyme recognition), the Ellman Sulfinamide method is the gold standard for medicinal chemists. It relies on tert-butanesulfinamide (

Why it works: The bulky tert-butyl group directs nucleophilic attack to one face of the imine, typically achieving diastereomeric ratios (dr) > 95:5.

Visualization: The Ellman Pathway

Caption: The three-stage Ellman protocol. Titanium(IV) ethoxide is essential as a Lewis acid and water scavenger during imine formation.

Protocol B: Gram-Scale Ellman Synthesis

Target: Synthesis of

-

Condensation (Imine Formation):

-

To a flame-dried flask under

, add ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in dry THF. -

Add

(2.0 equiv). Causality: Ti(IV) acts as a Lewis acid to activate the carbonyl and scavenges the water produced, driving the equilibrium. -

Reflux for 16h. Monitor by TLC.[7]

-

Quench: Pour into brine with vigorous stirring. The Ti salts will form a thick white slurry. Filter through Celite.[7]

-

-

Nucleophilic Addition:

-

Cool the purified sulfinyl imine in

or THF to -78°C. -

Add Grignard reagent (R-MgBr) dropwise. Note: Higher dr is often observed in non-coordinating solvents like DCM.

-

Warm to RT slowly. Quench with

.[7]

-

-

Deprotection:

Analytical Validation: Chiral SFC

You cannot trust optical rotation (

Data Summary: Common Chiral Stationary Phases (CSPs)

| CSP Type | Trade Name Examples | Primary Application | Mobile Phase Modifiers |

| Amylose tris(3,5-dimethylphenylcarbamate) | AD-H, IG, Lux Amylose-1 | Broadest scope; "Workhorse" column. | MeOH, EtOH, IPA + 0.1% DEA |

| Cellulose tris(3,5-dimethylphenylcarbamate) | OD-H, Lux Cellulose-1 | Excellent for aromatic amines. | MeOH + 0.1% DEA |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | OZ-H, Lux Amylose-2 | Chlorinated phases; better for polar amines. | MeOH/AcN mixtures |

| Immobilized Phases | IA, IB, IC | Robust; tolerates DCM/THF solvents. | All solvents allowed |

Technical Note: Always add a basic additive (0.1% Diethylamine or Isopropylamine) to the SFC mobile phase when analyzing amines. This suppresses peak tailing caused by interaction with residual silanols on the silica support.

References

-

Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

-

FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration. Link

-

Torres Pazmiño, D. E., et al. (2010). "Amines by enzymatic reductive amination and transamination." Current Opinion in Chemical Biology, 14(2), 138-144. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

1-Methyl-3-phenylprop-2-enylamine safety data sheet (SDS)

Advanced Handling, Synthesis, and Safety Protocols for 1-Methyl-3-phenylprop-2-enylamine: A Technical Whitepaper

Executive Summary

1-Methyl-3-phenylprop-2-enylamine (commonly referred to by its IUPAC name, (E)-4-phenylbut-3-en-2-amine) is a highly versatile allylic amine serving as a critical pharmacophore and chiral building block in modern drug development. This whitepaper provides researchers and process chemists with an in-depth technical synthesis of its physicochemical properties, mechanistic safety protocols, and state-of-the-art biocatalytic workflows. Moving beyond standard templated safety data, this guide establishes self-validating experimental systems to ensure both rigorous laboratory safety and high-enantiomeric-excess (ee) synthetic outcomes.

Introduction & Pharmacophore Significance

Allylic amines are privileged structures in medicinal chemistry. 1-Methyl-3-phenylprop-2-enylamine features a conjugated phenyl ring and an alpha-chiral center, making it a highly reactive and stereochemically valuable intermediate[1]. Its primary utility lies in its role as a precursor for structurally diverse secondary and tertiary amines via regioselective cross-coupling[2], and as a benchmark substrate for evaluating the efficacy of engineered transaminases in asymmetric biocatalysis[3].

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical properties of 1-Methyl-3-phenylprop-2-enylamine is essential for optimizing both extraction protocols and safety measures. The presence of the olefinic bond conjugated to the aromatic system significantly influences its UV absorbance and reactivity profile[1].

| Property | Value / Description |

| IUPAC Name | (E)-4-phenylbut-3-en-2-amine |

| CAS Numbers | 53309-95-8 (Racemate); 51616-91-2 (E-isomer) |

| Molecular Formula | C10H13N[1] |

| Molecular Weight | 147.22 g/mol [1] |

| LogP (Predicted) | ~1.8[4] |

| Appearance | Clear to pale yellow liquid (free base) |

Advanced Safety & Hazard Mitigation

Standard Safety Data Sheets (SDS) often list generic precautions. For advanced laboratory handling, we must address the mechanistic toxicology of this compound to design foolproof handling procedures.

Hazard Classification & Mechanism As an allylic primary amine, this compound is classified as a Class 8 Corrosive substance (UN 2735)[5]. It carries the H314 hazard statement (Causes severe skin burns and eye damage)[5]. The toxicity is driven by the amine's strong nucleophilicity and basicity, which rapidly hydrolyzes lipid bilayers and denatures cellular proteins upon contact. Furthermore, its moderate lipophilicity (LogP ~1.8)[4] allows for rapid dermal penetration if the free base is not immediately neutralized.

Self-Validating Safety Protocol To ensure absolute safety, handlers must implement a self-validating system rather than relying on passive PPE:

-

Engineering Control Validation: Before opening the reagent, verify fume hood face velocity is ≥100 fpm using an anemometer. Causality: The compound exhibits moderate volatility; inhalation of corrosive vapors causes severe respiratory tract irritation.

-

Dynamic PPE: Wear double nitrile gloves (minimum 8 mil thickness) and a face shield. Validation Check: Inspect outer gloves every 30 minutes. If a drop contacts the glove, the amine will begin degrading the nitrile matrix; remove and replace immediately.

-

Active Spill Neutralization: In the event of a spill, do not merely absorb. Apply a 5% citric acid solution to protonate the amine, converting it to a water-soluble, non-volatile salt. Validation Check: Use pH indicator paper on the spill residue. Only proceed with inert absorbent cleanup once the pH reads between 6.0 and 8.0.

Synthetic Workflows & Biocatalytic Approaches

Historically, synthesizing optically active 1-Methyl-3-phenylprop-2-enylamine relied on harsh chemical reductants (e.g., NaBH4) which often suffered from poor chemoselectivity, inadvertently reducing the carbon-carbon double bond[1].

Modern sustainable synthesis employs biocatalysis. A highly efficient route involves a two-step chemoenzymatic cascade. First, the racemic allylic alcohol is oxidized using a Laccase/TEMPO catalytic system to form the enone intermediate, (E)-4-phenylbut-3-en-2-one (benzylideneacetone)[3]. Subsequently, engineered amine transaminases (such as ATA-256 or Cv-TAm) perform an asymmetric reductive bio-transamination to yield the chiral amine with >99% enantiomeric excess[1][3].

Figure 1: Sequential chemoenzymatic cascade for chiral allylic amine synthesis.

Experimental Protocols

Protocol A: Self-Validating Biocatalytic Amination

This protocol utilizes Chromobacterium violaceum transaminase (Cv-TAm) to convert the enone precursor into the target amine[6].

-

Substrate Solubilization: Dissolve 50 mM of (E)-4-phenylbut-3-en-2-one in DMSO. Causality: The enone is highly hydrophobic. A final concentration of 2-10% v/v DMSO in the reaction media is required to break the hydration shell and facilitate substrate entry into the enzyme's active site without denaturing the lysate[6].

-

Biocatalyst & Cofactor Addition: Add crude Cv-TAm lysate (0.6-1.1 mg/mL final concentration) and 1 mM Pyridoxal 5'-phosphate (PLP) in a phosphate buffer (pH 7.5)[6]. Causality: PLP is the obligate cofactor that acts as an electron sink, shuttling the amino group from the donor to the substrate.

-

Incubation & Mid-Point Validation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Validation Check: At 12 hours, extract a 50 µL aliquot, quench with 10 µL of 1M NaOH, and analyze via HPLC. Proceed only if conversion >50%.

-

Quench and Extraction: Adjust the reaction pH to >11 using 5M NaOH to ensure the product is fully in its free-base form, then extract three times with ethyl acetate.

-

Final Validation: Analyze the purified organic layer via chiral HPLC to confirm an enantiomeric excess (ee) of >99%[1].

Figure 2: Self-validating experimental workflow for biocatalytic amination.

Protocol B: Palladium-Catalyzed Deammoniative Cross-Coupling

1-Methyl-3-phenylprop-2-enylamine can act as a substrate for synthesizing complex secondary/tertiary amines via C-N bond cleavage[2].

-

Catalyst Preparation: In a Schlenk tube under inert argon, combine 5 mol% Palladium diacetate (Pd(OAc)2), 10 mol% 1,4-bis(diphenylphosphino)butane (dppb), and 5 mol% p-toluenesulfonic acid (TsOH)[2]. Causality: The Pd(0) species, generated in situ, oxidatively adds to the allylic amine to form a reactive π-allyl palladium intermediate. TsOH facilitates the necessary deamination step[2].

-

Reagent Addition: Add the primary allylic amine and the target nonallylic amine in a solvent mixture of 1,4-dioxane and toluene[2].

-

Reaction & Validation: Stir at elevated temperature for 23 hours[2]. Validation Check: Monitor the disappearance of the primary amine via TLC (ninhydrin stain). The reaction is complete when the primary amine spot is fully consumed, yielding the α-selective cross-coupled product[2].

References

-

Benchchem. "(E)-4-phenylbut-3-en-1-amine | 7515-38-0". 1

-

Ambeed. "23357-46-2 | (R)-1,2,3,4-Tetrahydronaphthalen-1-amine | Chiral Building Blocks". 5

-

ResearchGate. "General overview of the work. (A) Alcohol amination cascade with...". 3

-

UCL Discovery. "Integrated Heterogeneous Catalysis and Biocatalysis for Sustainable Synthesis". 6

-

Molaid. "(S)-E-4-phenylbut-3-en-2-amine". 2

-

Molaid. "(S)-E-4-phenylbut-3-en-2-amine (LogP Data)". 4

Sources

- 1. (E)-4-phenylbut-3-en-1-amine | 7515-38-0 | Benchchem [benchchem.com]

- 2. (S)-E-4-phenylbut-3-en-2-amine - CAS号 —— - 摩熵化学 [molaid.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-E-4-phenylbut-3-en-2-amine - CAS号 —— - 摩熵化学 [molaid.com]

- 5. 23357-46-2 | (R)-1,2,3,4-Tetrahydronaphthalen-1-amine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Technical Guide: In Vitro Metabolic Stability Profiling of 4-Phenylbut-3-en-2-amine

Part 1: Executive Summary & Structural Analysis

4-phenylbut-3-en-2-amine (also known as

This guide provides a rigorous technical framework for assessing the in vitro metabolic stability of this compound. Unlike simple alkylamines, the presence of the conjugated alkene (C3=C4) introduces unique metabolic "soft spots" that require specific assay conditions to detect.

Structural Liability Analysis

Before initiating wet-lab protocols, we must map the predicted metabolic fate to ensure our assay captures all relevant clearance pathways.

-

-Carbon Oxidation (C2): Similar to amphetamine, the C2 position is susceptible to oxidative deamination (CYP450 or MAO-mediated), yielding the corresponding

-

Alkene Epoxidation (C3=C4): The styryl double bond is a target for CYP-mediated epoxidation, a potentially reactive metabolite pathway.

-

Aromatic Hydroxylation: The phenyl ring is subject to Phase I hydroxylation, typically at the para position.

-

Phase II Conjugation: The primary amine is a direct target for N-glucuronidation or N-acetylation.

Part 2: Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the hypothetical metabolic map for 4-phenylbut-3-en-2-amine, guiding the selection of reference standards for LC-MS/MS analysis.

Figure 1: Predicted Phase I and Phase II metabolic pathways for 4-phenylbut-3-en-2-amine based on structural analogs (amphetamine/cinnamyl).

Part 3: Experimental Protocol (Microsomal Stability)

This protocol uses Human Liver Microsomes (HLM) to determine the Intrinsic Clearance (

Critical Reagents & Preparation[2]

-

Test Compound: 10 mM stock in DMSO (Final assay concentration: 1 µM to ensure linear kinetics).

-

Liver Microsomes: Pooled HLM (20 mg/mL protein concentration). Final assay concentration: 0.5 mg/mL.

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase.

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow

Step 1: Pre-Incubation Prepare the master mix in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Mix: Buffer + Microsomes + Test Compound (1 µM).

-

Why? Pre-warming to 37°C for 5 minutes ensures enzymes are active and temperature equilibrium is reached before reaction initiation.

Step 2: Initiation

-

Control: Run a parallel incubation adding Buffer instead of NADPH to assess chemical stability (non-enzymatic degradation).

Step 3: Sampling

-

Timepoints: 0, 5, 15, 30, 45, 60 minutes.

-

Transfer 50 µL of reaction mixture into 150 µL of Quench Solution at each timepoint.

-

Why? Immediate protein precipitation stops metabolism and extracts the drug.

Step 4: Processing

-

Vortex plates for 10 min.

-

Centrifuge at 4,000 rpm for 15 min at 4°C.

Workflow Visualization

Figure 2: Standardized Microsomal Stability Workflow for High-Throughput Screening.

Part 4: Data Analysis & Interpretation[5][6]

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound typically follows pseudo-first-order kinetics.

-

Determine Elimination Rate Constant (

): Plot -

Calculate Half-Life (

): -

Calculate

(Microsomal): -

Scale to Whole Liver (Human):

-

MPPGL (Microsomal Protein Per Gram Liver): ~45 mg/g (Human).

-

Liver Weight: ~20-25 g/kg body weight.

-

Data Presentation Template

| Parameter | Unit | Value (Example) | Interpretation |

| Slope ( | 0.023 | Rate of depletion | |

| min | 30.1 | Moderate stability | |

| 46.0 | Intermediate clearance | ||

| NADPH- Control | % Remaining | >95% | Chemically stable |

Interpreting Results for 4-phenylbut-3-en-2-amine

-

High Clearance (

min): Suggests rapid oxidative deamination or epoxidation. Structural modification (e.g., adding a fluorine to the phenyl ring or methylating the amine) may be required to block metabolism. -

Low Clearance (

min): Indicates good metabolic stability, suitable for oral dosing.

Part 5: References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for ADME protocols).

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanisms of amine metabolism).

-

Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes Protocol.[2]Link

-

Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[2][4][5][6]Link

Sources

- 1. mykhailiukchem.org [mykhailiukchem.org]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CL [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

Methodological & Application

Precision Synthesis of 4-Phenylbut-3-en-2-amine from Benzalacetone

Executive Summary

This application note details two distinct protocols for the synthesis of 4-phenylbut-3-en-2-amine (also known as

The primary synthetic challenge is chemoselectivity : reducing the C=N functionality (imine/oxime) while preserving the conjugated C=C alkene. Standard hydrogenation or non-selective hydride reductions often lead to the saturated amine (4-phenylbutan-2-amine), destroying the styryl motif.[1]

We present two field-validated pathways:

-

Method A (Solution-Phase): One-pot reductive amination using Sodium Cyanoborohydride (

).[1] Best for scalability and standard laboratory setups.[1] -

Method B (Solid-Supported): Two-step oxime formation followed by selective reduction using

on Alumina.[1] Best for high regioselectivity and "green" chemistry requirements.[1]

Reaction Logic & Pathway Analysis

The following diagram illustrates the two pathways and the critical decision points for chemoselectivity.

Figure 1: Synthetic pathways for 4-phenylbut-3-en-2-amine.[1] Method A utilizes pH-controlled selectivity; Method B utilizes surface-mediated selectivity.[1]

Method A: One-Pot Reductive Amination

Mechanism: Direct conversion of ketone to amine via an imine intermediate.[1]

Reagents & Equipment[2][3][4]

-

Benzalacetone: 1.46 g (10 mmol)[1]

-

Ammonium Acetate (

): 7.71 g (100 mmol, 10 equiv.)[1] – Acts as both nitrogen source and buffer. -

Sodium Cyanoborohydride (

): 0.44 g (7 mmol, 0.7 equiv. hydride source) -

Methanol (MeOH): Anhydrous, 50 mL

-

Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stirrer, pH paper.

Protocol Steps

-

Dissolution: In the 100 mL RBF, dissolve 1.46 g of Benzalacetone in 40 mL of methanol.

-

Buffer Addition: Add 7.71 g of Ammonium Acetate. Stir at room temperature for 15–30 minutes.

-

Note: The solution may warm slightly. Ensure complete dissolution.

-

-

Reduction: Add 0.44 g of

in one portion. -

Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor by TLC (Silica, 10% MeOH in DCM).

-

Endpoint: Disappearance of starting ketone (

) and appearance of a polar amine spot (streak near baseline, stains with Ninhydrin).

-

-

Quenching: Slowly add 6M HCl (approx. 5-10 mL) to the reaction mixture in a fume hood to decompose excess borohydride.

-

Safety:HCN gas evolution is possible. Ensure vigorous ventilation.[1] Stir for 30 mins.

-

-

Workup:

-

Remove methanol under reduced pressure (Rotavap).[1]

-

Dilute the aqueous residue with 20 mL water.[2]

-

Wash with Diethyl Ether (2 x 20 mL) to remove unreacted non-basic organic materials (neutral wash).[1] Discard organic layer.[1]

-

Basify the aqueous layer to pH >12 using 6M NaOH (cooling in ice bath). The amine will oil out.

-

Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 25 mL).

-

-

Isolation: Dry the combined DCM extracts over anhydrous

, filter, and concentrate to yield the crude amine as a pale yellow oil.

Method B: Selective Oxime Reduction ( )

Mechanism: This method first isolates the oxime, then uses a specific solid-phase protocol where

Part 1: Preparation of Benzalacetone Oxime

-

Mix: Dissolve Benzalacetone (10 mmol) in Ethanol (20 mL).

-

Add: Add Hydroxylamine Hydrochloride (15 mmol) and Sodium Acetate (15 mmol) dissolved in minimal water.

-

Reflux: Heat at 60°C for 1-2 hours.

-

Isolate: Cool, dilute with water, and filter the white crystalline solid. Recrystallize from ethanol/water if necessary.[1] (MP: ~116°C).[1]

Part 2: Selective Reduction Protocol

-

Reagents: Benzalacetone Oxime (1 mmol),

(1 mmol), -

Setup: Mortar and Pestle (Solvent-Free).

Steps:

-

Grinding: Place

(0.23 g) and -

Substrate Addition: Add Benzalacetone Oxime (0.16 g) and grind for 1 minute.

-

Reduction: Add

(0.19 g) in small portions while grinding.-

Observation: The mixture may release heat or gas. Grind for 5–10 minutes.

-

-

Extraction: Transfer the solid paste to a beaker, add DCM (20 mL), and stir for 5 minutes.

-

Filtration: Filter off the solid inorganic salts.

-

Yield: Evaporate the DCM to obtain the amine. This method typically yields >85% with excellent purity and minimal over-reduction [3].

Characterization & Data

Quantitative Comparison

| Parameter | Method A (Reductive Amination) | Method B (Oxime Reduction) |

| Yield | 50-65% | 85-95% |

| Selectivity | Moderate (some saturated amine possible) | High (Excellent preservation of C=C) |

| Difficulty | Low (One pot) | Medium (Two steps, manual grinding) |

| Scalability | High | Low (Grinding is hard to scale) |

Identification (NMR Diagnostics)

The product is 4-phenylbut-3-en-2-amine .[1]

-

1H NMR (300 MHz, CDCl3):

- 7.2–7.4 (m, 5H, Ar-H)[1]

- 6.5 (d, J=16 Hz, 1H, Ph-CH=) – Diagnostic of trans-alkene preservation.

- 6.2 (dd, J=16, 6 Hz, 1H, =CH-CH)

- 3.7 (m, 1H, CH-NH2) – Shifted upfield from ketone precursor.[1]

- 1.25 (d, J=6.5 Hz, 3H, CH3) – Doublet indicates coupling to the adjacent methine.

- 1.4 (br s, 2H, NH2) – Exchangeable.

Safety & Hazards (E-E-A-T)

Critical Warning: Cyanide Generation

-

Sodium Cyanoborohydride (

): Highly toxic.[1] Contact with acid releases Hydrogen Cyanide (HCN) gas, which is fatal. -

Control Measure: Always quench reactions in a fume hood.[1] Use a basic bleach trap (NaOH + NaOCl) for the vacuum pump exhaust if stripping solvents containing traces of HCN.

-

Waste Disposal: All aqueous waste from Method A must be treated with bleach (hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1]

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

-

Lane, C. F. (1975). Sodium Cyanoborohydride: A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.[1] Link[1]

-

Zeynizadeh, B., & Kouhkan, M. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(9), 3448-3452. Link

-

Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis, 1988(02), 91-95.[1] Link[1]

Sources

Reductive amination protocols for 4-phenyl-3-buten-2-one

Application Note: Chemoselective Reductive Amination of -Unsaturated Ketones

Protocol Focus: 4-Phenyl-3-buten-2-one (Benzalacetone)

Executive Summary & Scientific Rationale

The reductive amination of 4-phenyl-3-buten-2-one presents a classic chemoselectivity challenge in organic synthesis. Unlike saturated ketones, this substrate possesses a conjugated alkene (

The Core Challenge:

-

1,2-Reduction (Desired): Formation of the imine followed by hydride delivery to the C=N bond to yield the allylic amine .

-

1,4-Reduction (Undesired): Conjugate addition of the hydride or amine to the alkene, leading to saturated amines or ketones.

-

Over-Reduction: Reduction of the alkene during the hydrogenation step.

This guide details two field-proven protocols designed to maximize 1,2-selectivity , preserving the styryl double bond while efficiently installing the amine.

Mechanistic Pathway & Chemoselectivity[1]

To ensure protocol adherence, researchers must understand the competing equilibria. The success of these protocols relies on favoring the Imine/Iminium species over the Enamine or Conjugate Addition products before the hydride source is introduced.

Figure 1: Mechanistic divergence in the reductive amination of conjugated enones. Green path indicates the target workflow.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Primary and non-hindered secondary amines. Mechanism: Direct Reductive Amination.[1][2][3]

Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. Unlike cyanoborohydride, it is non-toxic and does not require pH monitoring. Crucially, it is a mild hydride donor that reacts rapidly with imines but negligibly with ketones or conjugated alkenes under the reaction conditions.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 4-Phenyl-3-buten-2-one | 1.0 | Substrate |

| Amine (Free Base) | 1.1 - 1.2 | Nitrogen Source |

| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Selective Hydride Donor |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes imine formation) |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M - 0.25 M Concentration |

Step-by-Step Methodology

-

Preparation: In a dry flask under nitrogen, dissolve 4-phenyl-3-buten-2-one (1.0 equiv) in DCE (or THF).

-

Imine Formation: Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: This "pre-stir" allows the imine equilibrium to establish before reductant addition, minimizing direct ketone reduction.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.4 equiv) in one portion.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Monitoring: Check by TLC. The disappearance of the imine intermediate is often faster than the ketone. Look for a new polar spot (amine).

-

-

Quench: Quench carefully with saturated aqueous

. Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over

Protocol B: Titanium(IV) Isopropoxide /

Best For: Sterically hindered amines, weak nucleophiles, or acid-sensitive substrates. Mechanism: Lewis-Acid Mediated Indirect Reductive Amination.

This method separates imine formation from reduction.[1][4]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 4-Phenyl-3-buten-2-one | 1.0 | Substrate |

| Amine | 1.2 - 1.5 | Nitrogen Source |

| Ti(OiPr)₄ | 1.25 - 1.5 | Lewis Acid / Dehydrating Agent |

| NaBH₄ | 1.0 - 1.5 | Hydride Donor (Added in Step 2) |

| Ethanol (Absolute) | Solvent | 0.5 M (Can be run neat) |

Workflow Diagram

Figure 2: Stepwise workflow for Titanium-mediated reductive amination.

Step-by-Step Methodology

-

Complexation: In a dry flask, combine 4-phenyl-3-buten-2-one (1.0 equiv) and the amine (1.2 equiv).

-

Titanium Addition: Add

(1.25 equiv) dropwise.-

Process: Stir the mixture (often neat or in minimal absolute EtOH) for 6–12 hours. The solution will become viscous.

-

Why: This forces the formation of the titanium-imine complex.

-

-

Reduction: Dilute with absolute ethanol (if run neat). Cool to 0°C. Add

(1.0 equiv) carefully (exothermic). -

Workup (Critical): The reaction yields a mixture containing titanium salts.

-

Add 2M aqueous

or 1M NaOH to hydrolyze the titanates. A heavy white precipitate ( -

Filter through a pad of Celite. Wash the pad with EtOAc.

-

Concentrate the filtrate to obtain the crude amine.

-

The Self-Validating System (QC & Troubleshooting)

A robust protocol must include "fail-states" to alert the scientist of deviations.

A. In-Process Control (IPC)

-

TLC Visualization: The allylic amine product will be significantly more polar than the starting ketone and will stain strongly with Ninhydrin (if primary/secondary) or Dragendorff’s reagent (tertiary).

-

1H NMR Check (Crude):

-

Success: Look for the preservation of the vinyl protons. The styryl double bond signals (

6.0–6.8 ppm) should remain distinct doublets (J ~16 Hz for trans). -

Failure (Over-reduction): Disappearance of vinyl protons; appearance of multiplet signals in the 1.5–2.8 ppm alkyl region.

-

Failure (No Reaction): Persistence of the ketone methyl singlet (

2.3 ppm).

-

B. Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Steric hindrance prevents imine formation. | Switch to Protocol B (Ti) or heat the imine formation step (reflux with Dean-Stark) before reduction. |

| Saturated Amine | Over-reduction of alkene. | Ensure STAB is used, not |

| Polymerization | Michael addition dominance. | Use Ti(OiPr)₄ to trap water and lower basicity; ensure strictly anhydrous conditions. |

References

-

Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Transaminase-catalyzed synthesis of chiral amines

Application Note: Transaminase-Catalyzed Synthesis of Chiral Amines

-TransaminasesExecutive Summary

Chiral amines constitute approximately 40% of all active pharmaceutical ingredients (APIs).[1][2] While transition-metal catalysis (e.g., Rh/Ru-hydrogenation) has historically dominated this field,

Mechanism & Thermodynamic Challenges

To master transaminase chemistry, one must understand the Ping-Pong Bi-Bi mechanism . The reaction is reversible and mediated by the cofactor Pyridoxal-5'-phosphate (PLP).[3]

-

Half-Reaction 1: The amine donor binds to the PLP-enzyme complex (Internal Aldimine), transfers the amino group, and leaves as a ketone coproduct. The enzyme is now in the PMP (Pyridoxamine-5'-phosphate) form.[3]

-

Half-Reaction 2: The prochiral ketone substrate binds to the PMP-enzyme, accepts the amino group, and is released as the chiral amine product, regenerating PLP.

The Core Problem: The equilibrium constant (

Figure 1: The Ping-Pong Bi-Bi mechanism of

Strategic Experimental Design

Before touching a pipette, select your Equilibrium Displacement Strategy . This choice dictates your downstream processing (DSP).

Strategy A: Isopropylamine (IPA) – The Industrial Standard

-

Mechanism: Uses IPA as the donor.[5][6] The coproduct is acetone.[6]

-

Displacement: Acetone is volatile.[4] Continuous removal via nitrogen sweep or reduced pressure drives the reaction.

-

Pros: Cheap donor, easy DSP (evaporation), no secondary enzymes required.

-

Cons: High concentrations of IPA can destabilize wild-type enzymes; acetone is a competitive inhibitor.

-

Best For: Scale-up of robust, engineered enzymes (e.g., Codexis variants).

Strategy B: L-Alanine + LDH/GDH – The Thermodynamic Trap

-

Mechanism: Uses L-Alanine as donor.[3][7][8] Coproduct is pyruvate.

-

Displacement: Lactate Dehydrogenase (LDH) reduces pyruvate to lactate (irreversible), consuming NADH. Glucose Dehydrogenase (GDH) recycles NADH.[8][9]

-

Pros: Drives difficult reactions to completion; removes pyruvate (a strong inhibitor).[10]

-

Cons: Expensive (requires enzymes + NADH); complex reaction mixture makes DSP harder.

-

Best For: Initial screening and substrates with very unfavorable equilibria.

Protocol 1: High-Throughput Screening (HTS)

Objective: Identify active enzyme variants for a specific ketone substrate. Scale: 200 µL (96-well plate).

Materials:

-

Enzyme Panel: 2-5 mg/mL lyophilized powder.

-

Cofactor Mix: 1 mM PLP in 100 mM Potassium Phosphate Buffer (KPi), pH 7.5.

-

Substrate: 10-50 mM ketone in DMSO.

-

Detection: UV-Vis plate reader (for LDH/GDH) or HPLC.

Workflow:

-

Preparation: Dissolve enzymes in KPi buffer containing 1 mM PLP.

-

Reaction Assembly (LDH/GDH Method):

-

Add 100 µL Enzyme solution.

-

Add 50 µL "Recycle Mix" (250 mM L-Alanine, 100 mM Glucose, 1 mM NAD+, 5 U/mL LDH, 5 U/mL GDH).

-

Add 50 µL Substrate (final conc. 10 mM, 5-10% DMSO).

-

-

Incubation: Seal plate with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.

-

Analysis:

-